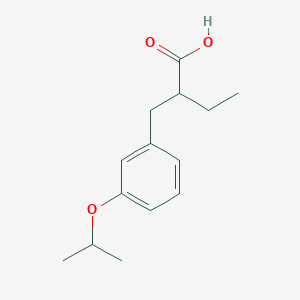
3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride
Übersicht
Beschreibung
The compound is a derivative of oxazolidinedione and an amine. Oxazolidinediones are a class of compounds that contain a five-membered ring structure composed of three carbon atoms, one oxygen atom, and one nitrogen atom . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .
Synthesis Analysis
While the specific synthesis process for “3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride” is not available, amines can be synthesized through various methods, including reduction of nitriles, amides, and nitro compounds, and reaction of alky halides with ammonia . Oxazolidinediones can be synthesized from amino acids .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . Oxazolidinediones can react with amines to form substituted ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride” would depend on its specific molecular structure. Amines generally have a pyramidal shape and can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Oxazolidine-2,4-diones serve as versatile intermediates in organic synthesis. A notable approach involves the synthesis of these compounds through a two-step reaction sequence, starting from α-ketols and isocyanates. This method provides access to 5,5-disubstituted 1,3-oxazolidine-2,4-diones from the appropriate functionalized α-ketols in good yields. The hydrolysis of these diones yields α-hydroxyamides with a quaternary stereocenter, showcasing their utility in creating complex molecules with significant stereochemical control (Merino et al., 2010).
Another significant synthetic utility of substituted 3-amino-oxazolidin-2,4-diones involves their conversion to N',N'-disubstituted α-hydroxyhydrazides using sodium methoxide in methanol, under both conventional and microwave-assisted conditions (Kurz & Widyan, 2005).
Applications in Heterocycle Synthesis
These compounds are instrumental in the synthesis of heterocyclic compounds. For instance, oxazolidine-2,4-diones have been used to synthesize various heterocyclic frameworks in a one-pot fashion using atmospheric carbon dioxide, showcasing an environmentally friendly approach to accessing biologically relevant motifs (Zhang et al., 2015).
Biological and Medicinal Chemistry Applications
Oxazolidine-2,4-diones have found applications in biological and medicinal chemistry, particularly as pseudo-irreversible inhibitors of serine proteases. The structural modification of the oxazolidine-2,4-dione scaffold has shown to significantly affect inhibitory potency against enzymes such as elastase, illustrating the potential for the development of new therapeutic agents (Santana et al., 2012).
Material Science and Polymerization
In the field of materials science, oxazolidine-2,4-diones have been utilized in the synthesis of polymers. For example, the polymerization of specific derivatives has led to the development of novel aliphatic-aromatic polyureas, demonstrating the utility of these compounds in creating new materials with potentially valuable properties (Mallakpour & Rafiee, 2003).
Zukünftige Richtungen
The future directions for research on “3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride” would depend on its potential applications. For example, if it has therapeutic properties, it could be further developed as a drug. Alternatively, if it has unique chemical properties, it could be used in the synthesis of other compounds .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONHRMATUKCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471339.png)




![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1471348.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471350.png)


![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)


![1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471360.png)